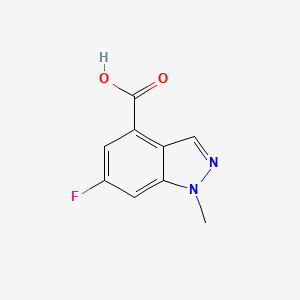

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H7FN2O2 . It is an indazole derivative, which is a class of compounds that have been found to have various biological activities .

Synthesis Analysis

The synthesis of indazole derivatives, including “6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid”, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis

The molecular structure of “6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” consists of a 1H-indazole ring substituted with a methyl group at the 1-position, a fluoro group at the 6-position, and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis

“6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” is a solid compound . It has a molecular weight of 194.17 .科学的研究の応用

- 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid derivatives have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa. These compounds could potentially serve as novel antibiotics or antifungal agents .

- The methyl ester of 6-fluoro-1H-indole-4-carboxylic acid (a related compound) is a valuable building block in the synthesis of PARP (Poly ADP-ribose polymerase) inhibitors. PARP inhibitors are used in cancer therapy, particularly for treating ovarian cancer. The structural similarity suggests that 6-fluoro-1-methyl-1H-indazole-4-carboxylic acid may also play a role in this context .

- 1H-Indazole-6-carboxylic acid, a close relative of our compound, has been utilized as a reagent to synthesize azabicyclic aryl amides. These amides act as α7 nicotinic acetylcholine receptor agonists. Such agonists are relevant in neurobiology and may have implications for cognitive function and neurodegenerative diseases .

- Imidazole-containing compounds, including our target molecule, serve as essential synthons in drug development. Researchers explore their chemical versatility to create new pharmaceuticals. The 1,3-diazole ring system found in imidazoles contributes to their biological activity .

- Recent advances in synthetic methods have focused on constructing substituted imidazoles with specific regioselectivity. Understanding the bonds formed during imidazole synthesis is crucial for designing efficient routes to these compounds .

- Although not directly related to our compound, a study evaluated the anti-tubercular activity of a derivative called 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. This compound showed activity against Mycobacterium tuberculosis .

Antimicrobial Activity

PARP Inhibitors

α7 Nicotinic Acetylcholine Receptor Agonists

Drug Development and Medicinal Chemistry

Synthetic Routes and Regioselectivity

Anti-Tubercular Activity

Safety and Hazards

The safety information for “6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

6-fluoro-1-methylindazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8-3-5(10)2-6(9(13)14)7(8)4-11-12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPNNCCYWIRQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2833658.png)

![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)

![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane](/img/structure/B2833665.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2833666.png)

![[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2833672.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2833676.png)